Raxofelast

Description

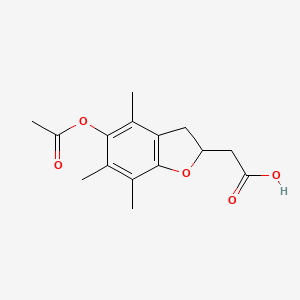

Structure

3D Structure

Properties

CAS No. |

128232-14-4 |

|---|---|

Molecular Formula |

C15H18O5 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-(5-acetyloxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid |

InChI |

InChI=1S/C15H18O5/c1-7-8(2)15-12(5-11(20-15)6-13(17)18)9(3)14(7)19-10(4)16/h11H,5-6H2,1-4H3,(H,17,18) |

InChI Key |

QLWBKUUORSULMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl)acetic acid IRFI 016 IRFI-016 Raxofelast |

Origin of Product |

United States |

Foundational & Exploratory

Raxofelast's Antioxidant Mechanism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Vitamin E Analogue with Potent Anti-inflammatory Properties

Raxofelast, a hydrophilic analogue of vitamin E, exerts its antioxidant effects primarily through the potent inhibition of lipid peroxidation and the scavenging of free radicals. Its mechanism of action extends beyond simple radical quenching, involving the modulation of key inflammatory signaling pathways, thereby mitigating oxidative stress-induced cellular damage. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, supported by experimental data and detailed methodologies.

As a derivative of α-tocopherol, this compound is designed to maximize the antioxidant potency of the phenolic group within its structure. This allows it to effectively neutralize lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation within cellular membranes. This direct antioxidant activity is the foundation of its protective effects in a variety of pathological conditions associated with oxidative stress.

Beyond its direct radical scavenging, this compound has been shown to significantly blunt the inflammatory cascade. It achieves this by downregulating the expression of critical pro-inflammatory mediators. Specifically, this compound has been demonstrated to decrease the hepatic gene expression of Toll-like receptor-4 (TLR-4), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and intercellular adhesion molecule-1 (ICAM-1). This modulation of inflammatory pathways is intrinsically linked to its ability to inhibit the activation of the master inflammatory regulator, nuclear factor-kappaB (NF-κB).

Quantitative Data on Antioxidant and Anti-inflammatory Effects

The following tables summarize the quantitative data available on the efficacy of this compound in reducing markers of oxidative stress and inflammation.

| Parameter Measured | Experimental Model | Treatment Group | Control Group | Percentage Reduction/Change | Reference |

| Lipid Peroxidation | |||||

| Hepatic Malondialdehyde (MDA) | Alcohol-induced liver disease in mice | This compound (20 mg/kg/day i.p.) | Vehicle | Lowered hepatic MDA levels | [1] |

| Plasma 8-epi-PGF(2a) | Type II diabetic men | This compound (600 mg twice daily for 1 week) | 0.99 ± 0.20 nmol/L | 0.47 ± 0.07 nmol/L (p < 0.05) | [2] |

| Testicular Conjugated Dienes (CD) | Testicular ischemia-reperfusion in rats | This compound (20 mg/kg i.p.) | 3.6 ± 0.3 ΔABS/g protein | 2.8 ± 0.2 ΔABS/g protein | [3] |

| Inflammatory Markers | |||||

| Hepatic TLR-4 gene expression | Alcohol-induced liver disease in mice | This compound (20 mg/kg/day i.p.) | Vehicle | Decreased | [1] |

| Hepatic TNF-α gene expression | Alcohol-induced liver disease in mice | This compound (20 mg/kg/day i.p.) | Vehicle | Decreased | [1] |

| Hepatic IL-6 gene expression | Alcohol-induced liver disease in mice | This compound (20 mg/kg/day i.p.) | Vehicle | Decreased | [1] |

| Hepatic ICAM-1 gene expression | Alcohol-induced liver disease in mice | This compound (20 mg/kg/day i.p.) | Vehicle | Decreased | [1] |

| Cellular Protection | |||||

| Liver GSH depletion | Alcohol-induced liver disease in mice | This compound (20 mg/kg/day i.p.) | Vehicle | Prevented | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its antioxidant effects.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microplate or cuvette, add a fixed volume of the DPPH solution to each concentration of the this compound solution.

-

Include a control containing the DPPH solution and the solvent used for this compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Measurement of Malondialdehyde (MDA)

MDA is a major product of lipid peroxidation and is commonly measured as an indicator of oxidative stress. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for MDA determination.

Methodology:

-

Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

To the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

-

Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at a wavelength of approximately 532 nm.

-

A standard curve is generated using a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.

-

The concentration of MDA in the samples is then calculated from the standard curve and typically expressed as nmol/mg of protein.

Conclusion

This compound is a potent antioxidant with a multifaceted mechanism of action that includes direct free radical scavenging, inhibition of lipid peroxidation, and modulation of key inflammatory signaling pathways. Its ability to suppress NF-κB activation and the downstream expression of pro-inflammatory cytokines and adhesion molecules underscores its therapeutic potential in conditions characterized by oxidative stress and inflammation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this promising compound.

References

- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNF-α induces osteoclastogenesis by direct stimulation of macrophages exposed to permissive levels of RANK ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Raxofelast: A Technical Guide to its Chemistry, Antioxidant Activity, and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raxofelast, also known as IRFI-016, is a synthetic, hydrophilic analogue of vitamin E. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action as a potent antioxidant, and a summary of its effects in various preclinical models of diseases associated with oxidative stress. Detailed experimental protocols for key biomarker assays are provided, and the modulation of the NF-κB signaling pathway is illustrated.

Chemical Structure and Properties

This compound is chemically described as 2-(5-acetyloxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid[1]. It belongs to the benzofuran class of organic compounds[2].

| Property | Value | Source |

| IUPAC Name | 2-(5-acetyloxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | [1] |

| Synonyms | IRFI-016, (+/-)5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid | [2] |

| Molecular Formula | C₁₅H₁₈O₅ | [1][3][4] |

| Molecular Weight | 278.30 g/mol | [1][3] |

| CAS Number | 128232-14-4 | [1][4] |

| SMILES | CC1=C(OC(=O)C)C(C)=C2OC(CC(=O)O)CC2=C1C | [4] |

| Appearance | Not specified in provided results | |

| Solubility | Water-soluble |

Mechanism of Action: Antioxidant and Anti-inflammatory Effects

This compound was designed to maximize the antioxidant potency of phenols related to Vitamin E (alpha-tocopherol)[2]. Its primary mechanism of action is attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress and subsequent cellular damage. A key consequence of this antioxidant activity is the modulation of inflammatory signaling pathways.

Modulation of the NF-κB Signaling Pathway

Reactive oxygen species are known activators of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. By quenching ROS, this compound has been shown to blunt the activation of NF-κB[5]. This inhibitory effect on NF-κB leads to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and adhesion molecules.

Preclinical Data Summary

This compound has demonstrated significant efficacy in various preclinical models of diseases characterized by ischemia-reperfusion injury and inflammation.

Table 1: Effects of this compound on Biomarkers of Oxidative Stress and Inflammation

| Disease Model | Species | Key Biomarkers | Treatment Group (this compound) | Control Group (Vehicle) | Percentage Change | Reference |

| Testicular Ischemia-Reperfusion | Rat | Conjugated Dienes (ΔABS/g protein) - Left Testis | 2.8 ± 0.2 | 3.6 ± 0.3 | ↓ 22.2% | [2] |

| Conjugated Dienes (ΔABS/g protein) - Right Testis | 1.9 ± 0.1 | 2.5 ± 0.2 | ↓ 24% | [2] | ||

| Alcohol-Induced Liver Disease | Mouse | Hepatic Malondialdehyde (MDA) | Lowered | Increased | - | [5] |

| Hepatic Reduced Glutathione (GSH) | Depletion Prevented | Depleted | - | [5] | ||

| Hepatic TNF-α, IL-6, ICAM-1 Gene Expression | Decreased | Increased | - | [5] | ||

| Wound Healing in Diabetic Mice | Mouse | Malondialdehyde (MDA) Levels | Significantly Reduced | Increased | - | [6] |

| Myeloperoxidase (MPO) Activity | Significantly Reduced | Increased | - | [6] | ||

| Type II Diabetes | Human | Plasma 8-epi-PGF₂α (nmol/L) | 0.47 ± 0.07 | 0.99 ± 0.20 | ↓ 52.5% | |

| Forearm Blood Flow (ml/min/100ml) - Acetylcholine-induced | 11.3 ± 2.3 | 7.4 ± 1.0 | ↑ 52.7% |

Detailed Experimental Protocols

The following are detailed methodologies for the key assays used to evaluate the efficacy of this compound in the cited preclinical studies.

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay quantifies lipid peroxidation by measuring the concentration of malondialdehyde.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice.

-

Centrifuge the homogenate to pellet cellular debris. The supernatant is used for the assay.

-

-

Assay Procedure:

-

To a microcentrifuge tube, add the sample supernatant.

-

Add a solution of thiobarbituric acid (TBA) in a strong acid (e.g., trichloroacetic acid or phosphoric acid).

-

Incubate the mixture at 95-100°C for 40-60 minutes.

-

Cool the tubes on ice to stop the reaction.

-

Centrifuge the tubes to pellet any precipitate.

-

Transfer the supernatant to a new tube or a microplate well.

-

Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.

-

-

Quantification: Calculate the MDA concentration using a standard curve generated with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

Myeloperoxidase (MPO) Assay

This assay is an indicator of neutrophil infiltration into tissues.

-

Principle: MPO catalyzes the oxidation of a chromogenic substrate (e.g., o-dianisidine or 3,3',5,5'-tetramethylbenzidine - TMB) by hydrogen peroxide (H₂O₂), resulting in a colored product that can be measured spectrophotometrically.

-

Sample Preparation:

-

Homogenize tissue samples in a buffer containing a detergent to lyse the cells and release MPO (e.g., hexadecyltrimethylammonium bromide - HTAB in potassium phosphate buffer).

-

Centrifuge the homogenate, and use the supernatant for the assay.

-

-

Assay Procedure:

-

To a microplate well, add the sample supernatant.

-

Add a solution of the chromogenic substrate (e.g., TMB).

-

Initiate the reaction by adding a solution of hydrogen peroxide (H₂O₂).

-

Incubate at room temperature or 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., sulfuric acid).

-

Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).

-

-

Quantification: MPO activity is typically expressed as units per gram of tissue, where one unit is defined as the amount of enzyme that catalyzes the degradation of 1 µmol of H₂O₂ per minute.

Reduced Glutathione (GSH) Assay

This assay measures the levels of the key intracellular antioxidant, reduced glutathione.

-

Principle: This assay is based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the GSH concentration.

-

Sample Preparation:

-

Homogenize tissue or cell samples in a deproteinizing solution (e.g., sulfosalicylic acid - SSA) to prevent GSH oxidation and remove interfering proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Assay Procedure:

-

To a microplate well, add the sample supernatant.

-

Add a reaction mixture containing DTNB and glutathione reductase in a suitable buffer.

-

Initiate the reaction by adding NADPH.

-

Measure the absorbance at 412 nm kinetically over a period of time.

-

-

Quantification: Calculate the GSH concentration from the rate of absorbance change using a standard curve prepared with known concentrations of GSH.

Conclusion

This compound is a promising antioxidant compound with a clear mechanism of action related to the scavenging of reactive oxygen species and the subsequent inhibition of pro-inflammatory signaling pathways such as NF-κB. Preclinical studies have consistently demonstrated its protective effects in various models of oxidative stress-related diseases. The data summarized herein, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 2. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. nwlifescience.com [nwlifescience.com]

- 5. Protective effects of antioxidant this compound in alcohol-induced liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a hydrophilic vitamin E-like antioxidant, stimulates wound healing in genetically diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Raxofelast: A Hydrophilic Vitamin E Analog for Targeted Antioxidant and Anti-inflammatory Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Raxofelast is a novel hydrophilic analog of vitamin E that has demonstrated significant potential as a therapeutic agent in a variety of preclinical and clinical settings. Its unique chemical structure confers increased water solubility compared to its parent compound, allowing for improved bioavailability and a distinct pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its core mechanisms of action as a potent antioxidant and anti-inflammatory agent. We present a detailed summary of its effects on key signaling pathways, quantitative data from relevant studies, and explicit experimental protocols for assays used to characterize its activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Vitamin E, a group of fat-soluble compounds, is a well-established antioxidant that plays a crucial role in protecting cells from oxidative damage. However, its therapeutic applications have been limited by its lipophilicity, which affects its distribution and bioavailability. This compound, a hydrophilic analog of vitamin E, was developed to overcome these limitations. Its enhanced water solubility allows for more effective systemic delivery and tissue penetration.

Preclinical and clinical studies have highlighted the therapeutic potential of this compound in a range of conditions associated with oxidative stress and inflammation, including alcoholic liver disease, type II diabetes, ischemia-reperfusion injury, and impaired wound healing.[1][2][3] This guide will delve into the molecular mechanisms underlying these protective effects, with a particular focus on its ability to inhibit lipid peroxidation and modulate key inflammatory signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects primarily through two interconnected mechanisms: potent antioxidant activity and modulation of inflammatory signaling pathways.

Antioxidant Properties and Inhibition of Lipid Peroxidation

As a vitamin E analog, this compound is a potent scavenger of free radicals, thereby inhibiting lipid peroxidation, a key process in cellular injury.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leads to damage of cellular components, including lipids, proteins, and DNA. Lipid peroxidation, the oxidative degradation of lipids, is particularly detrimental as it can lead to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA), which can further propagate cellular damage.

This compound has been shown to effectively reduce levels of lipid peroxidation markers, such as MDA and conjugated dienes, in various in vivo models.[2][3] Furthermore, it helps to preserve endogenous antioxidant defenses by preventing the depletion of reduced glutathione (GSH), a critical intracellular antioxidant.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key pathological feature of many diseases. This compound has been demonstrated to possess significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB and TLR4 signaling cascades.

The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. In response to various stimuli, including oxidative stress and cytokines, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

This compound has been shown to blunt the activation of NF-κB. By inhibiting this pathway, this compound can effectively suppress the production of a wide array of inflammatory mediators, thereby reducing the inflammatory response.

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune system. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound has been shown to decrease the hepatic gene expression of TLR4, suggesting that it can modulate this important inflammatory pathway.

Quantitative Data

The following tables summarize the quantitative data from key preclinical and clinical studies on this compound.

| Study Model | Compound | Dose | Key Findings | Reference |

| Alcohol-induced liver disease in mice | This compound | 20 mg/kg/day i.p. | Reduced serum ALT, plasma and liver triglycerides, and hepatic MDA levels. Prevented liver GSH depletion. Decreased hepatic gene expression of TLR-4, TNF-α, IL-6, and ICAM-1. | |

| Type II Diabetes in men | This compound | 600 mg twice daily (oral) | Reduced plasma 8-epi-PGF2α from 0.99 ± 0.20 to 0.47 ± 0.07 nmol/L. Increased forearm blood flow responses to acetylcholine from 7.4 ± 1.0 to 11.3 ± 2.3 ml/min/100ml. | [1] |

| Testicular ischemia-reperfusion in rats | This compound | 20 mg/kg i.p. | Lowered conjugated diene levels from 3.6 ± 0.3 to 2.8 ± 0.2 ΔABS/g protein (left testis) and from 2.5 ± 0.2 to 1.9 ± 0.1 ΔABS/g protein (right testis). | [2] |

| Wound healing in diabetic mice | This compound | 15 mg/kg/day i.p. | Significantly reduced MDA levels and MPO activity in wound tissue. Increased wound breaking strength and collagen content. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on this compound.

Measurement of Malondialdehyde (MDA) Levels

This protocol describes a common method for measuring MDA, a marker of lipid peroxidation, in tissue homogenates.

-

Tissue Homogenization: Homogenize tissue samples in 1.15% KCl buffer to obtain a 10% (w/v) homogenate. Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Reaction Mixture: To a tube, add the supernatant from the tissue homogenate, a solution of thiobarbituric acid (TBA), and an acid (e.g., trichloroacetic acid or phosphoric acid).

-

Incubation: Incubate the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a colored product.

-

Extraction: After cooling, add n-butanol to the mixture and vortex to extract the MDA-TBA adduct.

-

Spectrophotometric Measurement: Centrifuge the mixture to separate the layers and measure the absorbance of the butanol layer at 532 nm.

-

Quantification: Calculate the concentration of MDA in the sample by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Myeloperoxidase (MPO) Activity Assay

This protocol outlines a method to determine MPO activity, an indicator of neutrophil infiltration, in tissue samples.

-

Tissue Homogenization: Homogenize tissue samples in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide) to extract the MPO enzyme.

-

Reaction Mixture: In a cuvette or microplate well, mix the tissue homogenate supernatant with a reaction buffer containing a chromogenic substrate (e.g., o-dianisidine) and hydrogen peroxide.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 460 nm) using a spectrophotometer. The rate of change in absorbance is proportional to the MPO activity.

-

Calculation: Calculate the MPO activity in the sample, typically expressed as units per gram of tissue, based on the rate of the reaction and the extinction coefficient of the oxidized substrate.

Immunohistochemistry for CD31

This protocol describes the staining of tissue sections for the endothelial cell marker CD31 to assess angiogenesis.

-

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount them on glass slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol solutions.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a citrate buffer (pH 6.0) to unmask the antigenic sites.

-

Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., normal serum or bovine serum albumin).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for CD31 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the sections with a biotinylated secondary antibody that recognizes the primary antibody.

-

Signal Amplification and Detection: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent, followed by a chromogenic substrate (e.g., diaminobenzidine, DAB), which produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei, dehydrate the sections, and mount with a coverslip.

Western Blot for eNOS, iNOS, and NF-κB p65

This protocol details the detection of specific proteins in tissue or cell lysates.

-

Protein Extraction: Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein. For NF-κB p65 nuclear translocation, prepare separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., eNOS, iNOS, or NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the emitted light using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Figure 1: Mechanism of action of this compound.

Figure 2: this compound's inhibition of the NF-κB signaling pathway.

Figure 3: this compound's modulation of the TLR4 signaling pathway.

Figure 4: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action, combining potent antioxidant and anti-inflammatory properties. Its hydrophilic nature offers potential advantages over traditional lipophilic antioxidants. The preclinical and clinical data summarized in this guide provide a strong rationale for its further development in a variety of diseases characterized by oxidative stress and inflammation. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate further research into the therapeutic potential of this novel vitamin E analog. As our understanding of the intricate roles of oxidative stress and inflammation in disease pathogenesis continues to grow, hydrophilic antioxidants like this compound may offer a targeted and effective therapeutic strategy.

References

The Role of Raxofelast in Reducing Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of chronic diseases. Raxofelast, a hydrophilic vitamin E-like antioxidant, has emerged as a promising therapeutic agent with a potent capacity to mitigate oxidative stress and its inflammatory sequelae. This technical guide provides an in-depth analysis of the core mechanisms by which this compound reduces oxidative stress, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its mode of action.

Introduction to Oxidative Stress

Oxidative stress arises from an excessive accumulation of ROS, which include superoxide anions, hydroxyl radicals, and hydrogen peroxide. These highly reactive molecules can inflict damage upon crucial cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and contributing to the pathophysiology of various diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes. The process of lipid peroxidation, a key consequence of oxidative stress, results in the formation of harmful byproducts like malondialdehyde (MDA) and 8-epi-prostaglandin F2α (8-epi-PGF2α), which serve as biomarkers of oxidative damage. Myeloperoxidase (MPO), an enzyme released by neutrophils, further exacerbates oxidative stress by producing potent oxidizing agents.

This compound: A Novel Antioxidant

This compound is a structurally novel compound designed to maximize the antioxidant and radical-scavenging properties of phenols related to Vitamin E (alpha-tocopherol).[1] Its hydrophilic nature enhances its bioavailability and distribution within aqueous cellular compartments, making it an effective scavenger of a wide range of ROS.

Mechanism of Action: Attenuation of Oxidative Stress and Inflammation

This compound exerts its protective effects through a multi-pronged approach that involves direct ROS scavenging and modulation of key inflammatory signaling pathways.

Inhibition of Lipid Peroxidation

A primary mechanism of this compound is the inhibition of lipid peroxidation. By donating a hydrogen atom to lipid peroxyl radicals, this compound terminates the chain reaction of lipid peroxidation, thereby preventing damage to cellular membranes. This is evidenced by the significant reduction in lipid peroxidation markers in numerous studies.

Reduction of Myeloperoxidase Activity

This compound has been shown to decrease the activity of myeloperoxidase (MPO), an enzyme that catalyzes the formation of highly reactive hypochlorous acid. By reducing MPO activity, this compound curtails a major source of oxidative stress during inflammation.

Modulation of the NF-κB Signaling Pathway

Chronic inflammation is intricately linked to oxidative stress, with the transcription factor Nuclear Factor-kappa B (NF-κB) playing a central role. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α and IL-6. As a vitamin E analog, this compound is postulated to inhibit the NF-κB pathway, likely by preventing the degradation of IκBα, thereby suppressing the expression of inflammatory mediators.[2][3][4]

Quantitative Data on the Efficacy of this compound

The antioxidant and anti-inflammatory effects of this compound have been quantified in both preclinical and clinical studies.

Preclinical Data

Multiple animal models have demonstrated the potent antioxidant effects of this compound.

| Model | Biomarker | Effect of this compound | Reference |

| Diabetic Mice | Malondialdehyde (MDA) | Significantly reduced | [5] |

| Diabetic Mice | Myeloperoxidase (MPO) | Significantly reduced | [5] |

| Alcohol-Induced Liver Disease (Mice) | Malondialdehyde (MDA) | Lowered | [2] |

| Alcohol-Induced Liver Disease (Mice) | NF-κB Activity | Blunted | [2] |

| Carrageenan-Induced Pleurisy (Rat) | Malondialdehyde (MDA) | Significantly decreased | [6] |

| Carrageenan-Induced Pleurisy (Rat) | Myeloperoxidase (MPO) | Significantly decreased | [6] |

Note: Specific quantitative values from these preclinical studies were not available in the abstracts. Access to the full-text articles would be required for a more detailed quantitative summary.

Clinical Data in Type II Diabetes

A clinical trial involving men with Type II diabetes provided significant evidence of this compound's ability to reduce oxidative stress and improve endothelial function.

| Parameter | Group | Before this compound (mean ± SEM) | After this compound (mean ± SEM) | p-value | Reference |

| Plasma 8-epi-PGF(2a) (nmol/L) | Diabetic Men | 0.99 ± 0.20 | 0.47 ± 0.07 | < 0.05 | [7] |

| Acetylcholine-induced Blood Flow (mL/min/100mL) | Diabetic Men | 7.4 ± 1.0 | 11.3 ± 2.3 | < 0.05 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the cited studies.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay is a widely used method for measuring lipid peroxidation.

-

Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

-

Reaction: Add a solution of thiobarbituric acid (TBA) to the sample. The reaction is typically carried out in an acidic medium.

-

Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink chromogen.

-

Measurement: After cooling, measure the absorbance of the resulting solution at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA or a precursor like 1,1,3,3-tetraethoxypropane.[1][8]

Myeloperoxidase (MPO) Activity Assay

This assay quantifies the enzymatic activity of MPO in biological samples.

-

Sample Preparation: Homogenize tissue samples in a suitable buffer and centrifuge to obtain the supernatant containing MPO.

-

Reaction Mixture: Prepare a reaction buffer containing a substrate for MPO, such as o-dianisidine, and hydrogen peroxide (H₂O₂).

-

Assay: Add the sample supernatant to the reaction mixture. MPO catalyzes the oxidation of the substrate by H₂O₂, leading to a color change.

-

Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 460 nm for o-dianisidine) using a spectrophotometer.

-

Calculation: The MPO activity is calculated based on the rate of change in absorbance and is typically expressed as units per milligram of protein.[6]

Measurement of 8-epi-PGF2α by Gas Chromatography/Mass Spectrometry (GC/MS)

This is a highly specific and sensitive method for quantifying a key biomarker of lipid peroxidation.

-

Sample Extraction: Extract lipids from plasma or urine using a solid-phase extraction (SPE) column.

-

Purification: Further purify the extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the F2-isoprostanes.

-

Derivatization: Chemically modify the isoprostanes to make them volatile for GC analysis. This often involves creating pentafluorobenzyl esters and trimethylsilyl ether derivatives.

-

GC/MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and then identified and quantified based on their mass-to-charge ratio.

-

Quantification: Use an isotopically labeled internal standard (e.g., deuterated 8-epi-PGF2α) for accurate quantification through isotope dilution mass spectrometry.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound can aid in understanding its therapeutic potential.

This compound's Proposed Mechanism in the NF-κB Signaling Pathway

Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.

Experimental Workflow for Assessing this compound's Antioxidant Activity

Caption: General experimental workflow for evaluating the antioxidant effects of this compound.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for mitigating oxidative stress and its associated pathologies. Its ability to inhibit lipid peroxidation, reduce myeloperoxidase activity, and modulate the pro-inflammatory NF-κB signaling pathway underscores its multifaceted mechanism of action. The quantitative data from both preclinical and clinical studies provide a strong rationale for its further development in the treatment of diseases with an underlying oxidative stress component. The detailed experimental protocols and visual workflows presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this compound's therapeutic utility.

References

- 1. 4.5.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay [bio-protocol.org]

- 2. MPO Activity Assay. [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin E Inhibits Oxidative Stress and Inflammation in Stress‐Induced Gastritis via Modulating Nrf2 and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 6. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved quantification of 8-epi-prostaglandin F2 alpha and F2-isoprostanes by gas chromatography/triple-stage quadrupole mass spectrometry: partial cyclooxygenase-dependent formation of 8-epi-prostaglandin F2 alpha in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oxfordbiomed.com [oxfordbiomed.com]

Raxofelast for Ischemia-Reperfusion Injury: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Raxofelast, a hydrophilic vitamin E analog, and its potential therapeutic application in mitigating ischemia-reperfusion injury (IRI). This document synthesizes preclinical data, outlines experimental methodologies, and illustrates the key signaling pathways involved in the pathophysiology of IRI and the protective mechanisms of this compound.

Introduction to this compound and Ischemia-Reperfusion Injury

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This secondary injury is a significant concern in clinical scenarios such as myocardial infarction, stroke, and organ transplantation. The pathophysiology of IRI is complex, involving a cascade of events including oxidative stress, inflammation, and apoptosis.[1][2]

This compound is a potent antioxidant agent, structurally related to vitamin E, with excellent bioavailability and favorable physicochemical properties.[3] Its hydrophilic nature allows it to act in aqueous cellular compartments, making it a promising candidate for mitigating the oxidative stress central to IRI.

Mechanism of Action of this compound in IRI

Preclinical studies suggest that this compound exerts its protective effects in IRI primarily through its potent antioxidant and anti-inflammatory properties. As a vitamin E analog, it is a scavenger of reactive oxygen species (ROS), which are produced in abundance during the reperfusion phase and are a major contributor to cellular damage.[3][4]

Furthermore, evidence suggests that this compound can modulate inflammatory signaling pathways. A key pathway implicated in IRI is the nuclear factor-kappa B (NF-κB) pathway, which orchestrates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] While direct studies on this compound's effect on NF-κB in IRI are limited, its ability to blunt NF-κB activation has been observed in other models of inflammation, suggesting a similar mechanism may be at play in IRI.[5]

Quantitative Data from Preclinical Studies

The efficacy of this compound in ameliorating IRI has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury in Rats

| Parameter | Control (Ischemia-Reperfusion) | This compound (100 mg/kg) | Fold Change / % Improvement | Reference |

| Myocardial Necrosis (%) | 50.3 ± 10.3 | 22.3 ± 14.8 | 55.7% reduction | [3] |

| Malondialdehyde (MAL) (nmol/g tissue) | 87.8 ± 15.8 | 43.5 ± 14.7 | 50.5% reduction | [3] |

| Plasma Conjugated Dienes (CD) (ΔABS/ml) | 8.73 ± 1.86 | 4.01 ± 2.21 | 54.1% reduction | [3] |

| Superoxide Dismutase (SOD) (U/mg protein) | 8.9 ± 4.1 | 14.2 ± 2.7 | 59.6% increase | [3] |

| Reduced Glutathione (GSH) (μmol/g protein) | 2.15 ± 1.23 | 4.92 ± 1.33 | 128.8% increase | [3] |

| Myeloperoxidase (MPO) (U/g tissue) | 9.23 ± 2.1 | 5.1 ± 1.5 | 44.7% reduction | [3] |

Table 2: Effects of this compound on Testicular Ischemia-Reperfusion Injury in Rats

| Parameter | Control (Ischemia-Reperfusion) | This compound (20 mg/kg) | % Reduction | Reference |

| Conjugated Dienes (CD) - Left Testis (ΔABS/g protein) | 3.6 ± 0.3 | 2.8 ± 0.2 | 22.2% | [4] |

| Conjugated Dienes (CD) - Right Testis (ΔABS/g protein) | 2.5 ± 0.2 | 1.9 ± 0.1 | 24.0% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for inducing IRI in animal models, which can be adapted for studies involving this compound.

Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol is based on the methodology described in studies evaluating the cardioprotective effects of various agents.[3][7]

Animals: Male Wistar rats (250-300g) are used.

Anesthesia: Anesthesia is induced with an intraperitoneal injection of a ketamine and xylazine cocktail.

Surgical Procedure:

-

The rat is placed on a heating pad to maintain body temperature.

-

A tracheotomy is performed, and the animal is ventilated with a rodent ventilator.

-

A thoracotomy is performed at the fourth or fifth intercostal space to expose the heart.

-

The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

-

Ischemia is confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature.

-

After the ischemic period (e.g., 60 minutes), the ligature is removed to allow reperfusion.

-

The chest is closed in layers, and the animal is allowed to recover.

This compound Administration: this compound can be administered intraperitoneally at various doses (e.g., 25, 50, and 100 mg/kg) at a specific time point relative to the ischemic event, for instance, 5 minutes after the occlusion of the LAD.[3]

Outcome Assessment:

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining.

-

Biochemical Assays: Blood and tissue samples are collected to measure markers of oxidative stress (e.g., MAL, CD) and antioxidant enzyme activity (e.g., SOD, GSH).

-

Histological Analysis: Myocardial tissue is fixed and stained to assess for cellular damage and neutrophil infiltration (e.g., MPO activity).

Rat Model of Testicular Ischemia-Reperfusion Injury

This protocol is adapted from studies investigating testicular torsion.[4]

Animals: Adult male Wistar rats are used.

Anesthesia: Anesthesia is induced as described for the myocardial IRI model.

Surgical Procedure:

-

A midline scrotal incision is made to expose the testes.

-

Unilateral testicular ischemia is induced by rotating the left testis 720 degrees in a clockwise direction and fixing it to the scrotal wall.

-

After the ischemic period (e.g., 3 hours), the testis is counter-rotated to its normal position to allow reperfusion.

-

The scrotal incision is closed.

This compound Administration: this compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally at specific time points, such as 15 minutes before and 15 minutes after detorsion.[4]

Outcome Assessment:

-

Biochemical Assays: Testicular tissue is homogenized to measure levels of lipid peroxidation markers like conjugated dienes.

-

Histopathological Examination: Testicular tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the degree of interstitial damage, hemorrhage, and edema.

Signaling Pathways in Ischemia-Reperfusion Injury and this compound's Intervention

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in IRI and the proposed points of intervention for this compound.

Caption: Proposed mechanism of this compound in mitigating IRI.

Caption: The Nrf2-mediated antioxidant response in IRI.

Clinical Development and Future Directions

To date, there is a lack of publicly available data from large-scale, randomized clinical trials specifically evaluating the efficacy of this compound in treating ischemia-reperfusion injury in humans. The promising preclinical data warrant further investigation to translate these findings into clinical practice. Future research should focus on:

-

Elucidating the detailed molecular mechanisms: Further studies are needed to precisely map the signaling pathways modulated by this compound in the context of IRI, including its potential interaction with the Nrf2 pathway.

-

Optimizing therapeutic strategies: Determining the optimal dosage, timing of administration, and patient populations for this compound treatment is crucial for its potential clinical success.

-

Conducting well-designed clinical trials: Rigorous clinical trials are necessary to establish the safety and efficacy of this compound in patients undergoing procedures with a high risk of IRI, such as percutaneous coronary intervention for acute myocardial infarction.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for mitigating ischemia-reperfusion injury in preclinical models. Its antioxidant and anti-inflammatory properties, coupled with a favorable safety profile, make it a compelling candidate for further investigation. The data and protocols presented in this guide are intended to support researchers in designing and conducting studies that will further elucidate the therapeutic utility of this compound and pave the way for its potential clinical application in improving outcomes for patients at risk of IRI.

References

- 1. Suppression of NF-κB reduces myocardial no-reflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reperfusion Injury in Patients With Acute Myocardial Infarction: JACC Scientific Statement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial effect of this compound, an hydrophilic vitamin E analogue, in the rat heart after ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of NF-κB in Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The establishment of rat model in myocardial ischemia with psychological stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nuclear factor kappa B pathway protects myocardial ischemia/reperfusion injury in rats under treatment with abnormal savda munziq - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Raxofelast in impaired wound healing models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Raxofelast, a hydrophilic vitamin E-like antioxidant, in mitigating impaired wound healing. Drawing upon preclinical data, this document outlines the experimental evidence, detailed methodologies, and potential signaling pathways through which this compound exerts its therapeutic effects. The information is presented to facilitate further research and development in the field of wound care.

Core Concepts and Mechanism of Action

Impaired wound healing, a significant complication in conditions such as diabetes and thermal injury, is often characterized by a state of chronic inflammation and excessive oxidative stress. Reactive oxygen species (ROS) at high levels can damage cellular components, impede cell proliferation and migration, and disrupt the normal sequence of healing.

This compound, as a potent antioxidant, is proposed to improve wound healing by counteracting this oxidative stress.[1][2] Its primary mechanism involves the inhibition of lipid peroxidation, a key process in ROS-induced cellular damage.[3][4] By reducing oxidative stress, this compound helps to restore a more favorable microenvironment for cellular processes crucial for repair, including angiogenesis, re-epithelialization, and extracellular matrix (ECM) deposition.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in impaired wound healing models.

Table 1: Effects of this compound on Biochemical Markers in Diabetic Wound Healing

| Parameter | Diabetic Control | This compound Treated (15 mg/kg/d) | Outcome | Citation |

| Malondialdehyde (MDA) Levels | Increased | Significantly Reduced | Reduction of Oxidative Stress | [1][2] |

| Myeloperoxidase (MPO) Activity | Increased | Significantly Reduced | Reduction of Neutrophil Infiltration | [1][2] |

| Collagen Content | Low | Increased | Enhanced ECM Deposition | [1][2] |

| Breaking Strength | Low | Increased | Improved Wound Tensile Strength | [1][2] |

Table 2: Effects of this compound on Angiogenesis and Related Markers in a Burn Wound Model

| Parameter | Vehicle Control | This compound Treated (20 mg/kg/day) | Outcome | Citation |

| Conjugated Dienes (ΔABS/mg protein) | 6.1 ± 1.4 | 3.7 ± 0.8 | Reduced Lipid Peroxidation | [3][4] |

| Glutathione (μmol/g protein) | 3.2 ± 0.9 | 6.7 ± 1.8 | Preservation of Endogenous Antioxidants | [3][4] |

| CD31 Expression (integrated intensity) | 9.4 ± 1.1 | 14.8 ± 1.8 | Increased Neoangiogenesis | [3][4] |

| VEGF Wound Content (pg/mg protein) | 1.4 ± 0.4 | 2.4 ± 0.6 | Enhanced Pro-angiogenic Factor | [3][4] |

| eNOS Expression (integrated intensity) | 16.1 ± 3 | 26.2 ± 4 | Increased Nitric Oxide Bioavailability | [3][4] |

| iNOS Expression (integrated intensity) | 9.1 ± 1.8 | 16.2 ± 3.5 | Modulation of Inflammatory Response | [3][4] |

Experimental Protocols

This section details the methodologies employed in the key preclinical studies to evaluate the effects of this compound on impaired wound healing.

Diabetic Mouse Incisional Wound Model

-

Animal Model: Female diabetic C57BL/KsJ db+/db+ mice and their healthy littermates (db+/+m) were used. These mice present a genetic model of type 2 diabetes and exhibit delayed wound healing.[1][2]

-

Wound Creation: A full-thickness incisional skin wound was created on the dorsal side of the mice.

-

Treatment Administration: this compound was administered intraperitoneally at a dose of 15 mg/kg/day. The vehicle control group received a solution of dimethyl sulfoxide/sodium chloride 0.9% (1:1, vol/vol).[1][2]

-

Outcome Measures:

-

Histological Evaluation: Wounded skin tissues were collected at various time points for histological analysis to assess re-epithelialization, angiogenesis, and extracellular matrix maturation.[1]

-

Biochemical Analysis: Tissue homogenates were used to measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation and myeloperoxidase (MPO) activity as a marker for neutrophil infiltration.[1]

-

Biomechanical Testing: The breaking strength of the healed wounds was determined to assess the functional quality of the repaired tissue.[1]

-

Collagen Content: The amount of collagen in the wound tissue was quantified to evaluate extracellular matrix deposition.[1]

-

Murine Thermal Injury (Burn) Model

-

Animal Model: C57BL/6 male mice (25-30 g) were utilized for this study.

-

Wound Creation: A partial-thickness scald burn was induced by immersing the dorsal skin in 80°C water for 10 seconds.[3][4]

-

Treatment Administration: this compound was administered intraperitoneally at a dose of 20 mg/kg/day for 14 days. The control group received the vehicle alone.[3][4]

-

Outcome Measures (at day 14):

-

Oxidative Stress Markers: Burn areas were analyzed for conjugated dienes and reduced glutathione levels.[3][4]

-

Histological and Immunohistochemical Analysis: Tissue sections were examined for histological damage, and immunohistochemistry was performed to quantify neoangiogenesis using the endothelial marker CD31.[3][4]

-

Protein Expression Analysis: Western blotting was used to measure the expression of CD31, endothelial nitric oxide synthase (eNOS), and inducible nitric oxide synthase (iNOS).[3][4]

-

Growth Factor and Nitrite Measurement: Vascular endothelial growth factor (VEGF) content and wound nitrite levels were quantified.[3][4]

-

Signaling Pathways and Experimental Workflows

The beneficial effects of this compound on impaired wound healing are likely mediated through the modulation of several key signaling pathways that are sensitive to the cellular redox state. The following diagrams illustrate these proposed mechanisms and the experimental workflows.

References

- 1. This compound, (+/-)5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid: a new antioxidant to modulate the inflammatory response during ischemia-reperfusion injury and impaired wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a hydrophilic vitamin E-like antioxidant, stimulates wound healing in genetically diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species and Antioxidants in Wound Healing: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid peroxidation inhibition by this compound improves angiogenesis and wound healing in experimental burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Profile of Raxofelast: A Technical Overview of its Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Raxofelast, a hydrophilic analogue of vitamin E, has demonstrated significant antioxidant properties in various preclinical and clinical studies. Its capacity to mitigate oxidative stress is attributed to its potent free radical scavenging activity. This technical guide provides an in-depth analysis of the available data on this compound's antioxidant and free radical scavenging activities, including quantitative data from in vivo studies, detailed experimental methodologies for relevant antioxidant assays, and a visualization of its proposed mechanism of action.

Quantitative Data on the Antioxidant Effects of this compound

The antioxidant efficacy of this compound has been quantified in several studies, primarily focusing on biomarkers of oxidative stress in vivo. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Plasma 8-epi-PGF(2a) in Men with Type II Diabetes

| Treatment Group | Baseline Plasma 8-epi-PGF(2a) (nmol/L) | Post-treatment Plasma 8-epi-PGF(2a) (nmol/L) | p-value | Reference |

| This compound (600 mg twice daily for 1 week) | 0.99 ± 0.20 | 0.47 ± 0.07 | < 0.05 | [1][2] |

| Control | 0.18 ± 0.01 | Not specified | - | [1] |

Table 2: Effect of this compound on Conjugated Diene Levels in a Rat Model of Testicular Ischemia-Reperfusion

| Treatment Group | Left Testis Conjugated Dienes (ΔABS/g protein) | Right Testis Conjugated Dienes (ΔABS/g protein) | Reference |

| Untreated | 3.6 ± 0.3 | 2.5 ± 0.2 | [3] |

| This compound | 2.8 ± 0.2 | 1.9 ± 0.1 | [3] |

Table 3: Effect of this compound on Markers of Oxidative Stress in Various Preclinical Models

| Model | Biomarker | Effect of this compound | Reference |

| Carrageenan-induced pleurisy in rats | Lung Myeloperoxidase (MPO) activity | Dose-dependent decrease | [4] |

| Lung Malondialdehyde (MDA) levels | Dose-dependent decrease | [4] | |

| Incisional skin wound in diabetic mice | Malondialdehyde (MDA) levels | Significant reduction | [5][6][7] |

| Myeloperoxidase (MPO) activity | Significant reduction | [5][6][7] | |

| Alcohol-induced liver disease in mice | Hepatic Malondialdehyde (MDA) levels | Lowered | [8] |

| Hepatic Glutathione (GSH) levels | Depletion prevented | [8] |

Experimental Protocols for Assessing Free Radical Scavenging Activity

While specific protocols for this compound are not detailed in the reviewed literature, the following are standard, widely accepted methodologies for evaluating the free radical scavenging activity of a compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically at approximately 517 nm[9][10][11][12].

General Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: A defined volume of the DPPH solution is added to various concentrations of the test compound (this compound). A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at around 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant's activity[13][14][15][16].

General Protocol:

-

Preparation of ABTS•+ Solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

-

Reaction Mixture: Various concentrations of the test compound (this compound) are added to the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is a highly reactive and damaging ROS. Its scavenging can be assessed using various methods, including Electron Spin Resonance (ESR).

Principle: Hydroxyl radicals are generated, for example, by the Fenton reaction (Fe²+ + H₂O₂). A spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is used to form a stable radical adduct with the short-lived hydroxyl radicals. This adduct produces a characteristic ESR spectrum. An antioxidant will compete with the spin trap for the hydroxyl radicals, leading to a decrease in the intensity of the ESR signal[17].

General Protocol (ESR-based):

-

Reaction Mixture: A solution containing a source of Fe²⁺, H₂O₂, the spin trap DMPO, and the test compound (this compound) in a buffer is prepared.

-

ESR Measurement: The ESR spectrum of the DMPO-OH adduct is recorded at specific time points.

-

Analysis: The scavenging activity is determined by the reduction in the ESR signal intensity in the presence of the test compound compared to a control without the antioxidant.

Superoxide Radical (O₂•−) Scavenging Assay

Superoxide is a primary ROS, and its scavenging is a crucial antioxidant function.

Principle: Superoxide radicals can be generated enzymatically (e.g., using a xanthine/xanthine oxidase system) or non-enzymatically. The amount of superoxide is quantified by its ability to reduce a detector molecule, such as nitroblue tetrazolium (NBT), which forms a colored formazan product. A scavenger will inhibit this reaction[18][19][20][21].

General Protocol (Enzymatic):

-

Reaction Mixture: The reaction mixture contains xanthine, xanthine oxidase, NBT, and various concentrations of the test compound (this compound) in a suitable buffer.

-

Incubation: The reaction is initiated by the addition of xanthine oxidase and incubated at a specific temperature.

-

Absorbance Measurement: The formation of the formazan product is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide radical scavenging is calculated based on the inhibition of NBT reduction.

Signaling Pathways and Mechanism of Action

This compound exerts its antioxidant effects not only through direct free radical scavenging but also by modulating intracellular signaling pathways involved in inflammation and oxidative stress.

In a model of alcohol-induced liver disease, this compound was shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition leads to a downstream reduction in the expression of inflammatory mediators such as Toll-like receptor 4 (TLR-4), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and intercellular adhesion molecule-1 (ICAM-1)[8]. Furthermore, in a model of carrageenan-induced inflammation, this compound was found to decrease the formation of peroxynitrite, a highly reactive oxidant formed from the reaction of nitric oxide with superoxide[4].

Caption: Proposed antioxidant mechanism of this compound.

Caption: General workflow for in vitro antioxidant assays.

References

- 1. Oral treatment with an antioxidant (this compound) reduces oxidative stress and improves endothelial function in men with type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a hydrophilic vitamin E-like antioxidant, reduces testicular ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. This compound, a hydrophilic vitamin E-like antioxidant, stimulates wound healing in genetically diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] this compound, a hydrophilic vitamin E-like antioxidant, stimulates wound healing in genetically diabetic mice. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Protective effects of antioxidant this compound in alcohol-induced liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. marinebiology.pt [marinebiology.pt]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. mdpi.com [mdpi.com]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. protocols.io [protocols.io]

- 17. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. astaxanthin.co.nz [astaxanthin.co.nz]

- 19. mdpi.com [mdpi.com]

- 20. Superoxide radical scavenging activity of the major polyphenols in fresh plums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Raxofelast: A Potential Therapeutic Agent for Alcohol-Induced Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alcohol-induced liver disease (ALD) remains a significant global health challenge with limited therapeutic options. The pathophysiology of ALD is complex, involving oxidative stress, inflammation, and subsequent hepatocyte damage. This technical guide explores the potential of Raxofelast, a vitamin E analog and potent antioxidant, as a therapeutic intervention for ALD. Drawing upon key preclinical research, this document provides a comprehensive overview of this compound's mechanism of action, a detailed account of experimental protocols used to evaluate its efficacy, and a quantitative summary of its effects on biochemical and molecular markers of liver injury. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the potential advancement of this compound for the treatment of alcohol-induced liver disease.

Introduction to Alcohol-Induced Liver Disease and the Role of Oxidative Stress

Alcohol-induced liver disease encompasses a spectrum of conditions ranging from simple steatosis (fatty liver) to more severe forms such as alcoholic hepatitis and cirrhosis.[1][2] A central mechanism in the pathogenesis of ALD is the excessive production of reactive oxygen species (ROS) during the metabolism of ethanol, leading to a state of oxidative stress.[3][4][5] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and triggers inflammatory cascades that contribute to liver injury.[6] Consequently, therapeutic strategies aimed at mitigating oxidative stress and inflammation hold significant promise for the management of ALD.[7]

This compound: A Novel Antioxidant

This compound is a benzofuran derivative and an analog of vitamin E, known for its potent antioxidant and lipid peroxidation inhibitory properties.[8][9][10] Its mechanism of action is centered on scavenging free radicals and protecting cell membranes from oxidative damage.[7] Preclinical studies have demonstrated the protective effects of this compound in various models of oxidative stress-induced tissue injury.

Preclinical Efficacy of this compound in a Mouse Model of Alcohol-Induced Liver Disease

A pivotal preclinical study investigated the therapeutic potential of this compound in a well-established mouse model of chronic alcohol-induced liver injury.[8][9][10] The findings from this study form the core of our current understanding of this compound's effects in ALD.

Experimental Protocol

The study utilized a modified Lieber-DeCarli liquid diet to induce alcohol-induced liver disease in female C57BL/6 mice.[8][9][10] This model effectively mimics the chronic alcohol consumption and subsequent liver pathology observed in humans.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound in a mouse model of ALD.

The key parameters of the experimental protocol are summarized in the table below:

| Parameter | Description |

| Animal Model | Female C57BL/6 mice[8][9][10] |

| Diet | Modified Lieber-DeCarli liquid ethanol (ETOH) diet or control (sham ETOH) diet for 14 days[8][9][10] |

| Treatment Groups | 1. Sham ETOH + Vehicle (DMSO:NaCl 0.9% 1:1, v:v) 2. Sham ETOH + this compound 3. ETOH + Vehicle 4. ETOH + this compound[8][9] |

| This compound Dosage | 20 mg/kg/day, administered intraperitoneally (i.p.)[8][9][10] |

| Vehicle | DMSO:NaCl 0.9% (1:1, v:v), 1 ml/kg i.p.[8][9][10] |

| Duration | 14 days[8][9][10] |

| Endpoints | Serum alanine aminotransferase (ALT), plasma and liver triglycerides, hepatic malondialdehyde (MDA), reduced glutathione (GSH), hepatic gene expression of Toll-like receptor-4 (TLR-4), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and intercellular adhesion molecule-1 (ICAM-1), and histological evaluation of liver damage.[8][9] |

Quantitative Data Summary

This compound administration demonstrated a significant protective effect against alcohol-induced liver injury. The quantitative results from the study are summarized in the tables below for easy comparison.

Table 1: Effect of this compound on Liver Injury and Lipid Accumulation

| Parameter | Sham ETOH + Vehicle | ETOH + Vehicle | ETOH + this compound |

| Serum ALT (U/l) | Low | Markedly Increased | Significantly Reduced[8][10] |

| Plasma Triglycerides (mg/dl) | Unmodified | Enhanced | Significantly Reduced[8][10] |

| Liver Triglycerides (mg/g tissue) | Unmodified | Enhanced | Significantly Reduced[8][10] |

Table 2: Effect of this compound on Oxidative Stress Markers

| Parameter | Sham ETOH + Vehicle | ETOH + Vehicle | ETOH + this compound |

| Hepatic MDA (nmol/mg protein) | Very Low | Markedly Increased | Lowered[8][10] |

| Hepatic GSH (nmol/mg protein) | Unmodified | Depleted | Depletion Prevented[8][10] |

Table 3: Effect of this compound on Inflammatory Gene Expression

| Gene | Sham ETOH + Vehicle | ETOH + Vehicle | ETOH + this compound |

| TLR-4 | Baseline | Increased | Decreased[8][9] |

| TNF-α | Baseline | Increased | Decreased[8][9] |

| IL-6 | Baseline | Increased | Decreased[8][9] |

| ICAM-1 | Baseline | Increased | Decreased[8][9] |

Proposed Mechanism of Action

The preclinical data strongly suggest that this compound ameliorates alcohol-induced liver disease through a multi-faceted mechanism of action. The proposed signaling pathway is illustrated in the diagram below.

Signaling Pathway Diagram

References

- 1. Alcoholic liver disease: Symptoms, treatment, and causes [medicalnewstoday.com]

- 2. zerotofinals.com [zerotofinals.com]

- 3. mdpi.com [mdpi.com]

- 4. Oxidative stress as a crucial factor in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Oxidative Stress in Alcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Oxidative Stress and Antioxidants in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effects of antioxidant this compound in alcohol-induced liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. karger.com [karger.com]

Cellular Targets of Raxofelast in Oxidative Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raxofelast, a hydrophilic analogue of vitamin E, has demonstrated significant potential as a protective agent against oxidative damage in a variety of preclinical and clinical settings. This technical guide provides an in-depth overview of the cellular targets of this compound in the context of oxidative stress. We consolidate quantitative data on its efficacy, detail the experimental protocols used to evaluate its antioxidant properties, and visualize the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the mechanism of action and therapeutic potential of this compound.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. ROS can inflict damage on essential cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death.

This compound emerges as a potent antioxidant with a mechanism of action centered on mitigating the detrimental effects of oxidative stress. Its hydrophilic nature allows for effective distribution in aqueous cellular compartments, providing broad-spectrum protection against oxidative insults. This guide delves into the specific cellular and molecular targets of this compound, providing a foundational understanding for its therapeutic applications.

Quantitative Effects of this compound on Oxidative Stress Markers

The efficacy of this compound as an antioxidant has been quantified in various studies, demonstrating its ability to modulate key biomarkers of oxidative damage. The following tables summarize the significant quantitative findings from preclinical and clinical investigations.

Table 1: Effect of this compound on Markers of Lipid Peroxidation and Neutrophil Infiltration in a Rat Model of Myocardial Ischemia-Reperfusion[1]

| Biomarker | Ischemia/Reperfusion (Control) | This compound (100 mg/kg) | % Change |

| Malondialdehyde (MAL) (nmol/g tissue) | 87.8 ± 15.8 | 43.5 ± 14.7 | ↓ 50.5% |

| Conjugated Dienes (CD) (ΔABS/ml) | 8.73 ± 1.86 | 4.01 ± 2.21 | ↓ 54.1% |

| Myeloperoxidase (MPO) (U/g tissue) | 9.23 ± 2.1 | 5.1 ± 1.5 | ↓ 44.7% |

Table 2: Effect of this compound on Endogenous Antioxidants in a Rat Model of Myocardial Ischemia-Reperfusion[1]

| Biomarker | Ischemia/Reperfusion (Control) | This compound (100 mg/kg) | % Change |

| Superoxide Dismutase (SOD) (U/mg protein) | 8.9 ± 4.1 | 14.2 ± 2.7 | ↑ 59.6% |

| Reduced Glutathione (GSH) (μmol/g protein) | 2.15 ± 1.23 | 4.92 ± 1.33 | ↑ 128.8% |

Table 3: Effect of this compound on a Marker of Oxidative Stress in Men with Type II Diabetes[2]

| Biomarker | Before this compound | After this compound (600 mg twice daily for 1 week) | % Change |

| Plasma 8-epi-PGF(2a) (nmol/L) | 0.99 ± 0.20 | 0.47 ± 0.07 | ↓ 52.5% |

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by influencing key signaling pathways involved in the cellular response to oxidative stress. A primary target identified is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[1][2] In response to oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][3] This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and other target genes.[3] this compound has been identified as an inhibitor of the NF-κB pathway.[4] By suppressing NF-κB activation, this compound can reduce the expression of inflammatory mediators, thereby mitigating oxidative damage.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols